molecular formula C9H11N3S B11988426 4-Methylbenzaldehyde thiosemicarbazone

4-Methylbenzaldehyde thiosemicarbazone

Cat. No.: B11988426
M. Wt: 193.27 g/mol
InChI Key: IUQXMWKEVKAVQT-IZZDOVSWSA-N
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Description

4-Methylbenzaldehyde thiosemicarbazone is an organic compound with the molecular formula C9H11N3S. It is a derivative of thiosemicarbazone, which is formed by the reaction of thiosemicarbazide with aldehydes or ketones.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylbenzaldehyde thiosemicarbazone is synthesized by reacting 4-methylbenzaldehyde with thiosemicarbazide. The reaction typically occurs in an anhydrous methanol solution with a catalytic amount of p-toluene sulfonic acid. The mixture is refluxed for a specific period, usually around 15 minutes, to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiosemicarbazone derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Methylbenzaldehyde thiosemicarbazone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-methylbenzaldehyde thiosemicarbazone involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various effects such as enzyme inhibition or induction of apoptosis in cancer cells. The compound’s thiosemicarbazone moiety is crucial for its biological activity, as it can coordinate with metals like palladium and platinum, affecting critical molecular targets in tumors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzaldehyde thiosemicarbazone
  • 4-Methoxybenzaldehyde thiosemicarbazone
  • 4-Hydroxybenzaldehyde thiosemicarbazone
  • 4-Chlorobenzaldehyde thiosemicarbazone

Uniqueness

4-Methylbenzaldehyde thiosemicarbazone is unique due to its specific substitution pattern on the benzaldehyde ring, which influences its reactivity and biological activity. Compared to other thiosemicarbazone derivatives, it has shown higher cytotoxicity against certain cancer cell lines, making it a more potent candidate for anticancer drug development .

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

[(E)-(4-methylphenyl)methylideneamino]thiourea

InChI

InChI=1S/C9H11N3S/c1-7-2-4-8(5-3-7)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6+

InChI Key

IUQXMWKEVKAVQT-IZZDOVSWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=S)N

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=S)N

Origin of Product

United States

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